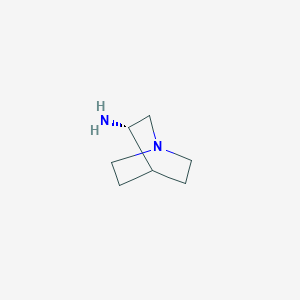

(S)-quinuclidin-3-amine

Descripción

Significance of Chiral Bicyclic Amines in Contemporary Organic Synthesis and Medicinal Chemistry

Chiral bicyclic amines are a class of organic compounds characterized by two fused rings containing at least one nitrogen atom, with a defined three-dimensional arrangement that is non-superimposable on its mirror image. This chirality is of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on the specific stereochemistry of its constituent molecules. The rigid framework of bicyclic amines provides a well-defined orientation for functional groups, which can lead to highly selective interactions with biological targets such as enzymes and receptors.

In contemporary organic synthesis, chiral bicyclic amines serve as versatile scaffolds for the construction of complex molecules. nih.gov Their inherent chirality can be used to direct the stereochemical outcome of subsequent reactions, a process known as asymmetric synthesis. diva-portal.org This control is crucial for producing enantiomerically pure compounds, which is often a regulatory requirement for new pharmaceuticals. The unique structural and electronic properties of these amines also make them valuable as ligands in asymmetric catalysis, where they can facilitate the formation of chiral products with high efficiency and selectivity. diva-portal.org

Historical Context and Evolution of Research on (S)-Quinuclidin-3-amine

The quinuclidine (B89598) core, the fundamental structure of this compound, has a long and storied history in chemistry, most notably as a key component of the antimalarial alkaloid quinine. pitt.edu The synthesis and functionalization of the quinuclidine ring system have been a subject of research for over a century, with early efforts focused on understanding the structure and activity of Cinchona alkaloids. liverpool.ac.ukliverpool.ac.uk

Research into synthetic quinuclidine derivatives has expanded significantly over the years, leading to the discovery of compounds with a wide range of pharmacological activities. nih.gov The development of methods to synthesize specific enantiomers, such as this compound, marked a significant advancement. This was driven by the recognition that different enantiomers of a compound can have distinct biological effects. For instance, in some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This compound is a key intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used to prevent nausea and vomiting induced by chemotherapy. chemicalbook.com

Enantiomeric Purity and Stereochemical Control in Chiral Building Blocks

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a chiral sample, is a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. High enantiomeric purity (often expressed as enantiomeric excess or 'ee') is essential to ensure the desired pharmacological effect and to minimize potential off-target activities. For building blocks like this compound, achieving high enantiomeric purity (≥99% ee) is a key manufacturing requirement. nbinno.com

The synthesis of enantiomerically pure compounds relies on methods of stereochemical control. These methods can be broadly categorized into two approaches: chiral resolution and asymmetric synthesis.

Chiral Resolution: This involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers. A common method is to react the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by crystallization. vulcanchem.com

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer from a prochiral starting material. This can be achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction to occur. For example, the asymmetric hydrogenation of a suitable precursor using a chiral catalyst like Ru-(S)-BINAP can yield the desired enantiomer with high enantiomeric excess.

The rigid bicyclic structure of this compound makes it an excellent chiral building block, as its stereochemistry is locked in place, providing a stable and predictable platform for further chemical modifications. vulcanchem.com

Current Research Trajectories for this compound

Current research involving this compound and related derivatives continues to expand into new and promising areas. One major focus remains its application in medicinal chemistry as a key building block for novel therapeutic agents. nbinno.com Researchers are exploring its use in the development of ligands for various neurotransmitter receptors, which could have applications in treating neurological disorders. smolecule.com

Furthermore, the unique properties of the quinuclidine scaffold are being leveraged in the field of asymmetric catalysis. New chiral ligands and organocatalysts based on the quinuclidine framework are being developed to promote a variety of chemical transformations with high stereoselectivity. diva-portal.org

Recent studies have also investigated the potential of quaternary ammonium (B1175870) derivatives of 3-aminoquinuclidine (B1202703) as antimicrobial agents. researchgate.net These compounds have shown potent activity against clinically relevant bacterial strains, opening up new avenues for the development of novel antibiotics. researchgate.netnih.gov The exploration of quinuclidine-based compounds as inhibitors of cholinesterases for potential use in treating neurodegenerative diseases is another active area of research. nih.gov

Physicochemical Properties of this compound Hydrochloride nbinno.com

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Odor | Odorless |

| Melting Point | 245-250°C (decomposes) |

| Solubility | Freely soluble in water and methanol, slightly soluble in ethanol |

Chemical Identifiers for this compound Dihydrochloride (B599025) vulcanchem.com

| Identifier Type | Value |

| CAS Number | 119904-90-4 |

| Molecular Formula | C₇H₁₆Cl₂N₂ |

| InChI | InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 |

| InChI Key | STZHBULOYDCZET-XCUBXKJBSA-N |

| SMILES Notation | Cl.NC1CN2CCC1CC2 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Quinuclidin 3 Amine

Enantioselective Synthesis Approaches for (S)-Quinuclidin-3-amine

The enantioselective synthesis of this compound is paramount to ensure the desired pharmacological effect of the final drug product. Several methods, including asymmetric catalysis, chiral auxiliary-mediated pathways, and biocatalytic routes, have been developed to achieve high enantiomeric purity.

Asymmetric Catalysis in Stereoselective Formation of the Quinuclidine (B89598) Core

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound synthesis, this often involves the asymmetric reduction of a prochiral precursor, such as quinuclidin-3-one (B120416).

While direct asymmetric amination of quinuclidin-3-one is challenging, related transformations highlight the potential of this approach. For instance, the asymmetric reduction of quinuclidin-3-one to (R)-3-quinuclidinol has been achieved with high enantioselectivity using ruthenium complexes. acs.org Although this yields the opposite enantiomer of the corresponding alcohol, it demonstrates the feasibility of using chiral metal catalysts to control the stereochemistry of the quinuclidine core. Further functionalization and inversion of stereochemistry would be required to obtain this compound.

Recent advancements in photoredox catalysis, coupled with machine learning for optimization, are paving the way for novel amine syntheses. chemrxiv.org This approach could potentially be adapted for the asymmetric synthesis of quinuclidine derivatives, offering a powerful tool for reaction development. chemrxiv.org

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

A common strategy involves the reductive amination of quinuclidin-3-one with a chiral amine, such as (S)-1-phenylethylamine, to form a diastereomeric intermediate. The chiral auxiliary guides the subsequent reduction, typically with a hydride source like sodium borohydride, to selectively form one diastereomer. Cleavage of the auxiliary then yields the desired enantiomer of the amine. This method offers high stereocontrol, with the stereoselectivity arising from the steric influence of the chiral auxiliary during the hydride attack on the imine intermediate.

The Evans aldol (B89426) reaction, a well-established method using chiral oxazolidinone auxiliaries, demonstrates the power of this approach for controlling stereochemistry in acyclic systems and has been applied on an industrial scale. tcichemicals.com While not directly applied to quinuclidin-3-amine, the principles of using recoverable and reusable chiral auxiliaries are highly relevant for developing scalable and cost-effective syntheses. tcichemicals.com

| Chiral Auxiliary-Mediated Synthesis of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine | |

| Starting Material | Quinuclidin-3-one |

| Chiral Auxiliary | (S)-1-phenylethylamine |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Key Intermediate | Imine formed from quinuclidin-3-one and the chiral auxiliary. |

| Stereochemical Outcome | The (S)-configuration of the phenylethyl group induces the (R)-configuration at the C3 position of the quinuclidine. |

| Yield | 68-75% after purification. |

| Enantiomeric Excess | >99%. |

Biocatalytic Routes for Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.gov For the synthesis of chiral amines and their precursors, reductases and transaminases are particularly valuable.

The asymmetric reduction of 3-quinuclidinone to the corresponding chiral alcohol is a well-studied biocatalytic process. researchgate.net While many reductases produce (R)-3-quinuclidinol, specific strains like Rhodococcus erythropolis WY1406 have been identified to catalyze the reduction to (S)-3-quinuclidinol with high yield and enantiomeric excess. researchgate.net This (S)-alcohol can then be converted to this compound through subsequent chemical steps.

Researchers have isolated and characterized several NADH-dependent 3-quinuclidinone reductases, such as those from Microbacterium luteolum JCM 9174, which show high stereoselectivity for the reduction to (R)-(−)-3-quinuclidinol. nih.gov The development of cofactor regeneration systems, for example using glucose dehydrogenase, is crucial for the economic viability of these processes on a larger scale. researchgate.net Immobilization of these enzymes on supports can enhance their stability and reusability, further reducing costs. mdpi.com

| Biocatalytic Reduction of 3-Quinuclidinone | |

| Enzyme Source | Rhodococcus erythropolis WY1406 |

| Product | (S)-3-quinuclidinol |

| Isolated Yield | 92%. researchgate.net |

| Enantiomeric Excess | >99%. researchgate.net |

| Optimal Temperature | 37 °C. researchgate.net |

| Optimal pH | 8.0. researchgate.net |

Industrial-Scale Preparation Strategies for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents challenges related to cost, safety, efficiency, and throughput. Strategies such as operating under high temperature and pressure, and implementing continuous flow processes are being explored to address these challenges.

High-Temperature and High-Pressure Reaction Conditions

Performing reactions at elevated temperatures and pressures can significantly increase reaction rates, improve yields, and influence selectivity. For instance, in related hydrogenations, conditions of 75°C and 10–14 bar of H2 have been used. frontiersin.org Some suppliers of this compound hydrochloride indicate capabilities for high-temperature and high-pressure reactions up to 300°C and 50 bar. nbinno.com These conditions are often necessary to overcome the steric hindrance of the bicyclic quinuclidine structure and to drive reactions to completion in a shorter timeframe, which is critical for industrial production. However, such conditions require specialized and costly equipment and pose significant safety considerations. frontiersin.org

Continuous Flow Synthesis Processes

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. beilstein-journals.org The generation and immediate use of potentially unstable intermediates, such as N-chloramines, is a key benefit of flow chemistry. beilstein-journals.org

For the synthesis of related chiral alcohols, biocatalytic hydrogenations have been successfully translated into continuous flow reactor systems. frontiersin.orgresearchgate.net For example, the conversion of quinuclidinone to (3R)-quinuclidinol has been demonstrated in a continuous flow reactor under mild conditions (35°C, 2 bar H2), achieving full conversion. frontiersin.orgresearchgate.net These systems can offer significantly higher productivity compared to batch reactions. chemrxiv.org The development of continuous flow processes for the synthesis of this compound, potentially integrating biocatalytic steps, represents a promising avenue for efficient and scalable production.

| Comparison of Batch vs. Continuous Flow for Amine Synthesis | |

| Methodology | Key Advantages |

| Batch Processing | Well-established, flexible for various scales and chemistries. |

| Continuous Flow | Enhanced safety, improved heat/mass transfer, higher productivity, automation potential. chemrxiv.orgbeilstein-journals.org |

Optimization of Short-Step Synthesis Routes

One of the primary starting materials for many syntheses is quinuclidin-3-one. acs.org The conversion of this ketone to the desired amine is a critical transformation. Optimized routes often involve catalytic hydrogenation or reductive amination. For instance, large-scale reduction of quinuclidin-3-one can be achieved using catalysts like Raney nickel or palladium under hydrogen pressure. The use of continuous-flow reactors has been shown to improve throughput and cost-effectiveness in these hydrogenations.

Another approach involves the direct reductive amination of quinuclidin-3-one. This method combines the formation of an imine intermediate and its subsequent reduction in a single pot. For example, the reaction of quinuclidin-3-one with an appropriate amine source, followed by reduction with agents like sodium borohydride, can yield the desired product. Optimization of this process involves careful selection of solvents and reaction conditions to maximize the stability of the imine and the efficiency of the reduction. Methanol has been identified as a suitable solvent for this transformation, enhancing both imine stability and reduction efficiency.

Enzymatic resolutions and asymmetric catalysis are also pivotal in creating short and efficient synthetic pathways. vulcanchem.com These methods can introduce the required chirality early in the synthesis, avoiding the need for classical resolution of a racemic mixture at a later stage.

Table 1: Comparison of Optimized Synthesis Parameters

| Parameter | Catalytic Hydrogenation | Reductive Amination |

|---|---|---|

| Catalyst | Raney Nickel, Palladium | Not Applicable |

| Reducing Agent | Hydrogen Gas | Sodium Borohydride |

| Key Optimization | Continuous-flow reactor | Solvent choice (Methanol) |

| Advantages | High throughput, cost-effective | One-pot reaction |

Purification and Stereochemical Characterization Techniques for Enantiomeric Excess

Achieving and verifying high enantiomeric excess (ee) is paramount for the application of this compound in pharmaceuticals. A combination of purification and analytical techniques is employed to ensure the final product meets stringent purity standards, often requiring ≥99% ee. nbinno.com

Purification Techniques:

Chiral Resolution: This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (R)-mandelic acid. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

Recrystallization: A single recrystallization step can significantly enhance the optical purity, often achieving an enantiomeric excess of ≥98%.

Chiral Chromatography: For analytical and preparative-scale separations, chiral high-performance liquid chromatography (HPLC) is a powerful tool. Columns with chiral stationary phases, such as Chiralpak AD-H, are effective in separating the enantiomers.

Stereochemical Characterization:

Chiral HPLC: This is the primary method for determining the enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample, providing a measure of its optical purity.

X-ray Crystallography: In cases where a crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the absolute stereochemistry. liverpool.ac.uk

Table 2: Techniques for Purification and Characterization

| Technique | Purpose | Key Feature |

|---|---|---|

| Chiral Resolution | Purification | Forms separable diastereomeric salts. |

| Recrystallization | Purification | Increases enantiomeric excess. |

| Chiral HPLC | Purification & Characterization | Separates and quantifies enantiomers. |

| NMR with Chiral Shift Reagents | Characterization | Induces distinguishable signals for enantiomers. |

| X-ray Crystallography | Characterization | Determines absolute stereochemistry. liverpool.ac.uk |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions in the synthesis of this compound is crucial for optimizing reaction conditions and improving stereoselectivity.

The reduction of quinuclidin-3-one is a well-studied transformation. In hydride-based reductions, such as with lithium aluminum hydride, the reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. This forms an alkoxide intermediate which is subsequently protonated to yield the alcohol. The rigid bicyclic structure of the quinuclidine core can create significant steric hindrance, which may necessitate longer reaction times or higher temperatures.

In reductive amination, the initial step is the formation of an imine or enamine intermediate from the ketone and the amine source. The stereochemical outcome of the subsequent reduction is often influenced by the directing effect of a chiral auxiliary or catalyst. For example, in the synthesis of a related compound, the use of (S)-1-phenylethylamine as a chiral auxiliary directs the hydride attack to achieve high stereoselectivity.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction pathways in similar systems, like the formation of oximes from quinuclidin-3-one. researchgate.net These studies analyze the energetics of different reaction steps and transition states, providing insights into how factors like pH and catalysts can influence the reaction rate and outcome. researchgate.net For instance, in acidic conditions, the protonation of the nitrogen atom and subsequent transfer of a proton to the hydroxyl group via a water molecule is a key step in the formation of imine-like products. researchgate.net

Enzymatic reductions of quinuclidin-3-one have also been mechanistically investigated. nih.gov Enzymes like quinuclidinone reductase, which belongs to the short-chain dehydrogenase/reductase (SDR) family, exhibit high stereospecificity. nih.govresearchgate.net Structural studies of these enzymes complexed with their substrate and cofactor (e.g., NADPH) reveal that the substrate is held in a narrow binding pocket, which rigidly controls the orientation of the hydride transfer from the cofactor to the ketone, leading to the formation of a single enantiomer with very high enantiomeric excess. nih.gov

Applications of S Quinuclidin 3 Amine As a Chiral Synthon in Medicinal Chemistry and Drug Discovery

(S)-Quinuclidin-3-amine as a Critical Building Block for Bioactive Molecules

The unique three-dimensional structure of this compound, characterized by a bicyclic system containing a nitrogen atom, provides a conformationally restricted scaffold. This rigidity is highly advantageous in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for target receptors. The (S)-enantiomer, in particular, has been shown to have a higher affinity for central nervous system targets in some derivatives. Its utility as a chiral synthon is pivotal in the creation of complex molecules where specific stereochemistry is essential for biological activity. nbinno.com

Role in the Synthesis of Pharmaceutical Intermediates

This compound is a key intermediate in the production of various pharmaceuticals, owing to its versatile chemical nature that allows it to participate in a range of reactions such as amide formation, reductive amination, and nucleophilic substitution. lookchem.comvulcanchem.com

Intermediate in the Production of 5-HT3 Receptor Antagonists

This compound is a well-established intermediate in the synthesis of 5-HT3 receptor antagonists. vulcanchem.com A prominent example is its use in the production of Palonosetron, a potent and selective 5-HT3 receptor antagonist employed for the prevention of chemotherapy-induced nausea and vomiting. vulcanchem.comchemicalbook.com The synthesis involves coupling this compound with other chemical moieties to create the final active pharmaceutical ingredient. vulcanchem.com Research has shown that the (S)-configuration of the quinuclidine (B89598) core is critical for high-affinity binding to the 5-HT3 receptor. nih.gov

Precursor for Anticholinergic Drugs

The quinuclidine scaffold is a known component of various anticholinergic agents. nbinno.comlookchem.com this compound serves as a precursor in the synthesis of these drugs, which act by blocking the action of acetylcholine (B1216132) at muscarinic receptors. smolecule.comnih.gov This application is significant in the development of treatments for a variety of conditions.

Key Intermediate in Therapeutics for Neurological Disorders

The structural features of this compound make it a valuable intermediate for therapeutics targeting neurological disorders. nbinno.comsmolecule.com Its derivatives have been investigated for their potential to modulate neurotransmitter systems. For instance, some derivatives are being explored as potential treatments for cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease. nih.gov The rigid quinuclidine framework is instrumental in designing ligands that can selectively interact with specific receptor subtypes in the brain. smolecule.com

Structure-Activity Relationship (SAR) Studies Incorporating the this compound Scaffold

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For molecules incorporating the this compound scaffold, SAR studies have provided valuable insights. For example, in the development of 5-HT3 receptor antagonists, it was found that the (3S)-quinuclidinyl isomers exhibit significantly higher affinity—over tenfold—compared to their (3R)-isomers. nih.gov

Further SAR studies on various derivatives have explored the impact of different substituents on the quinuclidine ring. These studies help in understanding how modifications to the molecule's structure influence its binding affinity and functional activity at the target receptor. For instance, the introduction of different groups can affect properties like lipophilicity and hydrogen bonding capacity, which in turn alter the pharmacological profile of the compound. nih.govacs.org

Development of this compound Derivatives for Targeted Biological Activity

The versatility of the this compound scaffold has led to the development of a wide range of derivatives with tailored biological activities. By modifying the amine group or other positions on the quinuclidine ring, researchers can create new compounds with specific therapeutic applications. smolecule.com

For example, novel quinuclidine-based derivatives are being investigated as potential anticholinesterase drugs. nih.gov Furthermore, new series of quaternary 3-substituted quinuclidine compounds have demonstrated potent antibacterial activity against clinically relevant bacterial strains. researchgate.net The development of these derivatives often involves a deep understanding of the target's structure and the key interactions necessary for biological effect, allowing for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net

Rational Drug Design Strategies Utilizing the Quinuclidine Moiety

The quinuclidine scaffold, chemically known as 1-azabicyclo[2.2.2]octane, is a cornerstone in rational drug design due to its unique structural and physicochemical properties. mdpi.comwikipedia.org As a bicyclic and conformationally constrained amine, it offers a rigid framework that medicinal chemists can exploit to design molecules with high affinity and selectivity for specific biological targets. mdpi.commdpi.com The inherent properties of the quinuclidine moiety, such as its basicity and three-dimensional shape, are leveraged in various strategic approaches to develop novel therapeutics. wikipedia.orgnih.gov

A primary strategy involves using the quinuclidine core as a rigid scaffold to orient pharmacophoric groups in a precise spatial arrangement. This rigidity minimizes the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher potency. The defined structure of the scaffold is crucial for establishing clear structure-activity relationships (SAR), where modifications to substituents on the quinuclidine ring lead to predictable changes in biological activity. nih.govresearcher.life

Furthermore, the tertiary amine of the quinuclidine ring is basic, with a pKa of the conjugate acid around 11.0, meaning it is protonated at physiological pH. wikipedia.orgnih.gov This positive charge is a key design element, particularly for targets that recognize cationic ligands. For instance, arylquinuclidines have been designed as inhibitors of squalene (B77637) synthase by mimicking a high-energy carbocation intermediate in the enzyme's reaction pathway. nih.gov This bio-isosteric replacement of a transient, high-energy state with a stable, charged moiety is a powerful rational design tactic.

The chirality of substituted quinuclidines, such as at the C3 position in this compound, provides another layer of sophistication in drug design. The specific stereochemistry is often critical for enantioselective recognition by chiral biological targets like receptors and enzymes. nih.gov Utilizing a specific enantiomer, such as the (S)-configuration, can lead to significant improvements in potency and selectivity compared to the racemate or the opposite enantiomer.

In modern drug discovery, the quinuclidine moiety is also strategically incorporated to overcome specific liabilities of lead compounds. A notable example is the development of the Cdc7 kinase inhibitor, TAK-931. acs.orgnih.gov In this case, medicinal chemists introduced a quinuclidine group via a structure-based design approach to successfully circumvent an issue where a previous lead compound formed an undesirable adduct with formaldehyde (B43269). acs.orgnih.gov This demonstrates the use of the quinuclidine scaffold not just as a primary pharmacophore but as a sophisticated tool for molecular optimization.

The versatility of the quinuclidine scaffold is evident in the breadth of biological targets for which derivatives have been designed. These range from enzymes like cholinesterases and squalene synthase to various receptor types. mdpi.comnih.gov The systematic study of these derivatives continues to provide deep insights into the molecular interactions governing their therapeutic effects.

Data Tables

The following tables summarize key findings and strategies in the rational design of quinuclidine-based compounds.

| Therapeutic Target/Area | Design Strategy | Key Structural Features | Desired Outcome |

|---|---|---|---|

| Parasitic Squalene Synthase | Mimicking carbocation intermediate. nih.gov | Protonated arylquinuclidine. nih.gov | Selective enzyme inhibition. nih.gov |

| Bacterial Cell Membranes | Optimizing hydrophobic-hydrophilic balance. researchgate.net | Quaternary ammonium (B1175870) quinuclidine with amide group. researchgate.net | Broad-spectrum antimicrobial activity. researchgate.net |

| Cholinesterases | Scaffold for binding site interaction. mdpi.com | N-alkyl quaternary quinuclidines (mono- and bis-). mdpi.com | Potent enzyme inhibition. mdpi.comnih.gov |

| Cdc7 Kinase | Overcoming off-target reactivity. acs.orgnih.gov | Introduction of quinuclidine moiety. acs.orgnih.gov | Avoidance of formaldehyde adduct formation. acs.orgnih.gov |

| Muscarinic M3 Receptor | Conformational restriction. researchgate.net | Quinuclidin-3-yl carboxylate derivatives. researchgate.net | Receptor subtype selectivity. researchgate.net |

| Compound Series | Target | SAR Finding | Example IC₅₀/MIC |

|---|---|---|---|

| Arylquinuclidines | L. major Squalene Synthase | A hydrophobic substituent on the aromatic ring and specific ring orientation are crucial for activity. nih.gov | Compounds 3a, 3d, 3g: IC₅₀ < 1 µM. nih.gov |

| 3-Amidoquinuclidine QACs | Various Bacteria | Antibacterial activity is related to the hydrophobic-hydrophilic balance of the structures. researchgate.net | MICs in the single-digit µM range. researchgate.net |

| N-alkyl quaternary quinuclidines | Human AChE & BChE | Inhibition potency increases with alkyl chain length (C12-C16); bisquaternary derivatives are most potent. mdpi.comnih.gov | Kᵢ = 0.26 - 156.2 μM. mdpi.comnih.gov |

| Oxadiazole-Quinuclidines | S. aureus | Introduction of the quinuclidine ring system as part of a complex aliphatic amine resulted in poor activity in this specific series. conicet.gov.ar | MIC ≥32 μg/mL. conicet.gov.ar |

Functionality of S Quinuclidin 3 Amine in Asymmetric Catalysis

(S)-Quinuclidin-3-amine as a Chiral Ligand Precursor for Asymmetric Reactions

The primary application of this compound in asymmetric catalysis is as a chiral scaffold for the synthesis of more complex ligands. The inherent chirality and conformational rigidity of the quinuclidine (B89598) core are effectively transferred to the resulting catalyst, influencing the stereochemical outcome of the catalyzed reaction.

Design and Synthesis of Novel Chiral Ligands from this compound

The design of novel chiral ligands derived from this compound often focuses on the introduction of functional groups that can participate in substrate activation and stereochemical control. A prominent example is the synthesis of bifunctional thiourea (B124793) organocatalysts. These catalysts are designed to act as both a hydrogen-bond donor (thiourea moiety) and a Brønsted base (quinuclidine nitrogen), enabling a dual activation mechanism. researchgate.net

The synthesis of such a catalyst begins with the reaction of enantiopure (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025) with a suitable isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This one-step reaction proceeds with a quantitative yield, affording the desired chiral thiourea derivative. researchgate.net The rigid quinuclidine backbone holds the thiourea and the tertiary amine in a specific spatial arrangement, creating a well-defined chiral pocket that directs the approach of the substrates. researchgate.net

Beyond thioureas, the primary amine functionality of this compound serves as a versatile handle for the introduction of other catalytically active moieties, including phosphine (B1218219) groups for the development of chiral phosphine ligands. ambeed.combldpharm.comsigmaaldrich.comdaicelchiraltech.cn The modular nature of this synthetic approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands to suit specific asymmetric transformations.

Application in Enantioselective Carbon-Carbon Bond Formation

Catalysts derived from this compound have demonstrated their utility in various enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

One notable application is in the asymmetric Michael addition. For instance, the thiourea catalyst derived from (-)-(S)-3-aminoquinuclidine has been employed in the reaction of diethylmalonate to trans-β-nitrostyrene. researchgate.net Although the enantioselectivity achieved in initial studies was modest, these findings highlight the potential of this catalyst scaffold. Further optimization of reaction conditions, including the use of different solvents and additives, may lead to improved stereocontrol. researchgate.net

Another area of application is the Friedel-Crafts alkylation. The same thiourea catalyst has been used to catalyze the reaction between indole (B1671886) and trans-β-nitrostyrene. researchgate.net The results of these studies are summarized in the table below.

Table 1: Application of this compound-Derived Thiourea Catalyst in Asymmetric C-C Bond Formation

| Reaction | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Michael Addition | Diethylmalonate | trans-β-Nitrostyrene | 20 | Toluene | 17 (conversion) | 23 | researchgate.net |

| Friedel-Crafts Alkylation | Indole | trans-β-Nitrostyrene | 20 | Toluene | 15 | 11 | researchgate.net |

While the initial results show moderate success, they lay the groundwork for the development of more efficient catalysts based on the this compound framework for these important carbon-carbon bond-forming reactions.

Utility in Asymmetric Hydrogenation and Oxidation Reactions

The rigid chiral environment provided by ligands derived from this compound makes them promising candidates for asymmetric hydrogenation and oxidation reactions.

In the realm of asymmetric hydrogenation, the quinuclidine moiety is a key structural feature in cinchona alkaloids, which are widely used as ligands and catalysts. While direct derivatization of this compound for this purpose is an active area of research, the principles established with cinchona alkaloids are highly relevant. For instance, ruthenium complexes bearing chiral diamine ligands are effective for the asymmetric transfer hydrogenation of β-amino ketones, yielding chiral γ-amino alcohols with high enantioselectivity. jlu.edu.cn The development of novel phosphine ligands incorporating the this compound scaffold is a promising strategy for creating highly effective catalysts for the asymmetric hydrogenation of a broader range of substrates.

The application of this compound-derived catalysts in asymmetric oxidation is a less explored but potentially fruitful area. The development of metal complexes with chiral ligands derived from this amine could lead to effective catalysts for reactions such as the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net The steric and electronic properties of the quinuclidine backbone can be tuned to control the approach of the oxidant and the substrate, thereby inducing high levels of enantioselectivity.

Organocatalytic Applications of this compound

While this compound is primarily used as a precursor for more complex catalysts, its inherent basicity and chirality suggest potential for direct use as an organocatalyst. The tertiary amine of the quinuclidine framework can act as a Brønsted base to deprotonate pronucleophiles, while the chiral environment can influence the stereochemical outcome of the subsequent reaction.

However, research into the direct organocatalytic applications of this compound is still in its early stages. Initial investigations into its use in reactions such as the Michael addition have shown that while it can catalyze the reaction, the enantioselectivities are often low. researchgate.net This suggests that modification of the primary amine group to introduce other activating functionalities, as seen in the thiourea derivatives, is crucial for achieving high levels of stereocontrol. Further studies are needed to fully explore the potential of this compound and its simple derivatives as direct organocatalysts in a wider range of asymmetric transformations.

Catalyst Regeneration and Reusability Studies

The economic and environmental viability of catalytic processes heavily relies on the ability to regenerate and reuse the catalyst. For catalysts derived from this compound, several strategies for recovery and reuse have been explored, particularly through immobilization on solid supports.

One common approach is to anchor the chiral catalyst onto a polymer backbone. mdpi.comnih.gov For example, cinchona alkaloid-derived ammonium (B1175870) salts, which share the quinuclidine core, have been supported on polymers and used as recyclable phase-transfer catalysts for the asymmetric synthesis of α-amino acids. mdpi.com These polymer-supported catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity or enantioselectivity. mdpi.com Similarly, immobilizing catalysts on magnetic nanoparticles offers another efficient method for recovery, using an external magnetic field. theaic.orgmdpi.com

Research on Derivatives and Analogues of S Quinuclidin 3 Amine

Synthesis of Functionalized (S)-Quinuclidin-3-amine Analogues

The synthesis of functionalized analogues of this compound often begins with commercially available precursors such as quinuclidin-3-one (B120416) or quinuclidin-3-ol. nih.gov A common strategy involves the modification of the functional group at the C-3 position and quaternization of the bridgehead nitrogen atom.

For instance, a series of N-alkyl monoquaternary derivatives have been prepared from quinuclidine-3-ol (QOH) and quinuclidine-3-oxime (QNOH). nih.gov The synthesis of QNOH itself is achieved through the reaction of quinuclidin-3-one with hydroxylamine (B1172632) hydrochloride in a basic solution. nih.gov The subsequent quaternization of QOH or QNOH is carried out by reacting them with appropriate alkyl bromides in dry acetone. nih.gov Furthermore, bisquaternary derivatives can be synthesized by reacting the 3-substituted quinuclidine (B89598) with dialkyl halides like 1,8-dibromooctane (B1199895) or 1,10-dibromodecane (B1670030) in dry methanol. nih.gov

Another powerful method for the asymmetric construction of quinuclidine derivatives is the iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.org This approach allows for the synthesis of a diverse array of quinuclidine derivatives in good to excellent yields, with high diastereoselectivity and enantioselectivity. chinesechemsoc.org The resulting products are notable for their versatile functional group diversity and can be further transformed into other complex molecules. chinesechemsoc.org For example, a gram-scale reaction can be performed to produce these derivatives, which can then undergo reactions such as hydrogenation or reduction to yield further functionalized quinuclidines. chinesechemsoc.org

The synthesis of more complex analogues, such as those incorporating phenothiazine (B1677639) moieties, has also been reported. researchgate.net These syntheses demonstrate the versatility of the quinuclidine scaffold in creating structurally diverse molecules with potential applications in various fields.

Exploration of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the quinuclidine ring have a profound impact on the reactivity and selectivity of its derivatives. These effects are crucial for tuning the properties of the molecules for specific applications.

In a study of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the introduction of different substituents was found to significantly influence their biological activity. mdpi.com While not directly derivatives of this compound, this research highlights the general principle that structural modifications can lead to substantial changes in molecular function.

More specifically, in the context of thiophene (B33073) derivatives reacting with pyrrolidine, a study demonstrated that the reaction is accelerated by electron-releasing substituents and retarded by electron-withdrawing substituents. nih.gov This points to an electrophilic attack as a key step in the reaction mechanism. nih.gov While this study does not involve quinuclidine derivatives directly, the principles of substituent effects on the reactivity of heterocyclic amines are broadly applicable.

In another example, the investigation of aromatic iminoaniline derivatives showed that the presence of strong electron-donating and electron-accepting groups at opposite ends of the molecule can lead to significant non-linear optical properties. nih.gov This underscores the importance of substituent choice in designing molecules with specific electronic characteristics.

The following table provides examples of how different substituents on the quinuclidine ring can influence the properties of the resulting derivatives.

| Derivative Type | Substituent | Observed Effect |

| N-alkyl quaternary quinuclidines | Long alkyl chains (C12-C16) on the nitrogen atom | Increased cytotoxic effects. ambeed.com |

| Bisquaternary quinuclidines | Decano linker between two quinuclidinium units | High inhibition potency against certain enzymes. ambeed.com |

| 3-Heteroaryl-substituted quinuclidines | Benzofuranyl group | High receptor binding affinity. |

Conformational Analysis of this compound Derivatives

The rigid bicyclic structure of quinuclidine significantly restricts its conformational freedom. wikipedia.org This rigidity is a key feature that is often exploited in the design of molecules with well-defined three-dimensional shapes. The cyclohexane (B81311) rings within the quinuclidine structure adopt a boat conformation. wikipedia.org

The conformational analysis of quinuclidine derivatives is crucial for understanding their interactions with biological targets and for predicting their chemical properties. The synthesis of crystalline derivatives is a common strategy to facilitate the determination of the conformation of substituents through techniques like X-ray crystallography. researchgate.netliverpool.ac.uk

In a study of quinuclidine derivatives incorporating phenothiazine moieties, it was noted that these compounds are among the most rigid structures of their type, with very few possible stable conformations. researchgate.net This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target.

Computational methods, such as Density Functional Theory (DFT), are also employed to study the conformational preferences of quinuclidine derivatives. chinesechemsoc.org These calculations can provide insights into the relative stabilities of different conformers and help rationalize the observed stereoselectivity in certain reactions. chinesechemsoc.org

Spectroscopic Analysis in Elucidating Derivative Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the synthesized derivatives. nih.govmdpi.com For instance, in the characterization of N-acylhydrazone derivatives, the ¹H NMR spectra clearly showed a characteristic 3-proton singlet corresponding to the methyl group of an ester residue and a 2-proton singlet for a methylene (B1212753) linker. mdpi.com The disappearance of certain signals and the appearance of new ones can confirm the success of a chemical transformation. mdpi.com

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. mdpi.com For example, a characteristic band in the FT-IR spectrum at around 1762 cm⁻¹ can confirm the presence of a carbonyl group in an ester derivative. mdpi.com Similarly, the presence of -NH- and -NH₂ groups in a hydrazide derivative can be identified by characteristic absorption bands in the IR spectrum. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structural confirmation. mdpi.com

The table below summarizes the key spectroscopic data used in the characterization of a representative N-acylhydrazone derivative. mdpi.com

| Spectroscopic Technique | Key Observances | Inferred Structural Feature |

| ¹H NMR | 3-proton singlet at δ~3.69 ppm | Methyl group of ester |

| ¹H NMR | 2-proton singlet at δ~4.87 ppm | Methylene linker |

| FT-IR | Characteristic band at ~1762 cm⁻¹ | Carbonyl group |

| FT-IR | Bands at ~3248 and 3331 cm⁻¹ | -NH- and -NH₂ groups |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies of (S)-Quinuclidin-3-amine Reactivity

Computational chemistry and molecular modeling have become indispensable tools for elucidating the reactivity and behavior of complex molecules like this compound. These theoretical studies provide deep insights into reaction mechanisms, stereoselectivity, and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) calculations have been instrumental in understanding the stereochemical outcomes of reactions involving the quinuclidine (B89598) scaffold. For instance, in the iridium-catalyzed asymmetric allylic dearomatization reaction to form quinuclidine derivatives, DFT calculations were used to propose a working model that explains the origin of the high stereoselectivity observed. chinesechemsoc.org Similarly, DFT calculations helped rationalize the stereochemical course of vinylogous aldol (B89426) reactions involving N-sulfinyl metallodienamines, which are precursors to isoquinuclidine rings, by supporting a (Z)-metallodienamine with a metal chelated transition state. temple.edu

Molecular dynamics simulations and other computational methods are also employed to predict the biological activity and receptor interactions of quinuclidine derivatives. medchemexpress.comsmolecule.com These studies help in understanding how the rigid structure and the stereochemistry of compounds like this compound influence their binding affinity to biological targets. smolecule.com Computational tools can predict various molecular properties that are crucial for research and development. chemscene.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Description | Source |

| TPSA (Topological Polar Surface Area) | 29.26 Ų | Predicts the polarity of the molecule, influencing transport properties. | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 0.0393 | Indicates the hydrophilicity/lipophilicity of the molecule. | chemscene.com |

| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept a hydrogen bond. | chemscene.com |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. | chemscene.com |

| Rotatable Bonds | 0 | The number of bonds that allow free rotation, indicating molecular rigidity. | chemscene.com |

These computational insights are crucial for designing new catalysts and functional materials, allowing for the in silico screening of derivatives with desired properties before undertaking complex and resource-intensive laboratory synthesis.

Development of New Reaction Methodologies Leveraging the Quinuclidine Scaffold

The unique structural and electronic features of the quinuclidine core are being leveraged to develop novel and powerful reaction methodologies. Researchers are moving beyond traditional syntheses, which often involve simple substitution or condensation reactions of piperidine (B6355638) derivatives, to create more efficient and stereoselective pathways. chinesechemsoc.org

One significant area of development is in asymmetric catalysis. An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to construct chiral quinuclidine derivatives with excellent yields and high diastereo- and enantioselectivity. chinesechemsoc.org This method provides access to a wide array of functionalized quinuclidines under mild conditions. chinesechemsoc.org

Another innovative approach involves domino reactions. A three-component domino-Michael/Michael/Mannich (DM3) annulation of N-sulfinyl metalloenamines has been shown to efficiently produce the isoquinuclidine ring system, a core component of various alkaloids, with high yield and diastereoselectivity. temple.edu

Furthermore, the quinuclidine framework is central to the development of Hydrogen Atom Transfer (HAT) catalysts. researchgate.net Quinuclidine and its derivatives, when converted to their corresponding radical cations, can act as potent HAT catalysts in photoinduced reactions. researchgate.net They exhibit a unique selectivity for abstracting electron-rich and hydridic hydrogens, enabling the C-H functionalization of compounds that are challenging to activate by other means. researchgate.net This has opened up new avenues for direct C-H functionalization of aliphatic substrates. researchgate.net

Table 2: Modern Synthetic Methodologies for Quinuclidine Scaffolds

| Methodology | Key Features | Catalyst/Reagents | Products | Source |

| Iridium-Catalyzed Allylic Dearomatization | High enantioselectivity (>99% ee), high diastereoselectivity (>20/1 dr), mild conditions. | [Ir(cod)Cl]₂, Feringa ligand | Indolenine-fused quinuclidine derivatives. | chinesechemsoc.org |

| Domino-Michael/Michael/Mannich (DM3) Annulation | High yield (84-94%), excellent diastereoselectivity (>95:5 dr). | N-sulfinyl metalloenamines | Isoquinuclidine ring systems. | temple.edu |

| Photoinduced HAT Catalysis | Direct C-H functionalization of inert bonds, selective for electron-rich C-H bonds. | Quinuclidine derivatives, photocatalyst | Functionalized aliphatic compounds. | researchgate.net |

| Biocatalytic Hydrogenation | High conversion, excellent enantioselectivity (>99% ee), mild conditions (35°C, 2 bar H₂). | 3-quinuclidinone reductase (e.g., AtQR), H₂ | (3R)-quinuclidinol | frontiersin.org |

These advanced methodologies not only facilitate the synthesis of complex natural products but also expand the toolbox available for creating novel quinuclidine-based molecules for diverse applications. chinesechemsoc.orgtemple.edu

Integration of this compound into Novel Polymeric Materials or Supramolecular Structures

The distinct structural and functional characteristics of this compound and its derivatives make them attractive building blocks for the construction of novel polymeric and supramolecular assemblies. lookchem.comcjsc.ac.cn The rigidity of the bicyclic core and the presence of reactive amine groups allow for its incorporation into larger, well-defined structures.

One promising application is the development of polymer-supported catalysts. Poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles have been synthesized and utilized as a highly effective and reusable catalyst for the Baylis–Hillman reaction. acs.org These porous polymeric microparticles demonstrated impressive catalytic efficiency, achieving 100% conversion in the reaction between 4-nitrobenzaldehyde (B150856) and acrylonitrile, and could be recycled for multiple reaction cycles. acs.org This approach combines the catalytic activity of the quinuclidine moiety with the practical advantages of a heterogeneous catalyst.

In the realm of supramolecular chemistry, quinuclidine derivatives are being explored for the creation of functional materials. cjsc.ac.cn The ability of the quinuclidine ring to undergo molecular rotation has led to its use in designing coordination polymers that exhibit solid-state phase transitions. cjsc.ac.cn These materials can act as molecular switches, with changes in physical properties like dielectric constant and second harmonic generation (SHG) response triggered by temperature changes. cjsc.ac.cn Such switchable dielectric materials have potential applications in data storage and signal processing. cjsc.ac.cn

Table 3: Quinuclidine-Based Polymeric and Supramolecular Materials

| Material Type | Quinuclidine Derivative | Key Property/Application | Mechanism/Structure | Source |

| Porous Polymeric Microparticles | Quinuclidin-3-yl methacrylate | Reusable catalyst for Baylis-Hillman reaction. | Quinuclidine immobilized on a poly(methacrylate-co-divinylbenzene) support. | acs.org |

| Phase Transition Materials | N-isopropyl-quinuclidinium ([iPrQ]⁺) | Switchable dielectric properties, fluorescence. | Coordination polymer with manganese halides; phase transition driven by torsional movement of the quinuclidine ring. | cjsc.ac.cn |

| Supramolecular Host Materials | Various | Host-guest chemistry, molecular recognition. | The rigid cavity-like structure can be exploited for binding guest molecules. | ambeed.com |

The integration of this compound into these advanced structures is an emerging field that holds significant promise for creating materials with tailored functions and responsive behaviors.

Emerging Applications in Advanced Materials Science

The unique properties of the quinuclidine scaffold are paving the way for its use in advanced materials science, beyond its traditional roles in pharmaceuticals and catalysis. lookchem.comarchivemarketresearch.com Research is increasingly focused on harnessing its structural rigidity and electronic characteristics to create novel functional materials. lookchem.com

One of the most promising areas is the development of photoactive materials. cjsc.ac.cn Quinuclidine derivatives have been incorporated into coordination compounds that exhibit strong fluorescence and undergo reversible structural phase transitions. cjsc.ac.cn These properties make them potential candidates for applications in optical sensors, molecular switches, and data communication technologies. cjsc.ac.cn The ability to tune the material's properties, such as its dielectric constant, through external stimuli like temperature is a key advantage. cjsc.ac.cn

Furthermore, the general class of quinuclidines is being investigated for its potential in creating new types of polymers and other advanced materials. lookchem.com The incorporation of the rigid quinuclidine unit into a polymer backbone can impart unique thermal and mechanical properties. Its role as a building block extends to the synthesis of specialty chemicals and materials where its defined three-dimensional structure is a critical design element.

Table 4: Future Applications of Quinuclidine Derivatives in Materials Science

| Application Area | Relevant Property | Potential Use | Source |

| Switchable Dielectrics | Reversible phase transitions, changes in dielectric permittivity. | Data storage, signal processing, environmental monitoring. | cjsc.ac.cn |

| Photoactive Materials | Strong fluorescence, second harmonic generation (SHG) response. | Optical sensors, nonlinear optics, photoelectronics. | cjsc.ac.cn |

| Specialty Polymers | Structural rigidity, thermal stability. | High-performance plastics, advanced composites. | lookchem.com |

| Functional π-conjugated Materials | Electron-donating properties (when derivatized). | Organic electronics, functional dyes. | researchgate.net |

As research continues, the exploration of this compound and related structures in materials science is expected to yield innovative materials with tailored functionalities for a wide range of high-tech applications.

Conclusion

Summary of the Academic Impact of (S)-Quinuclidin-3-amine

This compound, a chiral bicyclic amine, has established itself as a significant and versatile building block in both medicinal chemistry and asymmetric synthesis. Its academic impact stems primarily from its role as a chiral synthon, providing a rigid, stereochemically defined scaffold for the development of pharmacologically active molecules and advanced catalysts.

A primary application of this compound is as a key intermediate in the synthesis of important pharmaceuticals. Notably, it is an essential precursor for Palonosetron, a potent serotonin 5-HT3 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting. chemicalbook.comchemdad.com Its rigid structure is crucial for the precise conformational requirements of receptor binding. Beyond this, the quinuclidine (B89598) core is found in a variety of therapeutically significant derivatives, including anticholinergic agents and treatments for neurological disorders, making this compound a valuable starting material for drug discovery programs. nbinno.comnih.govevitachem.com

In the realm of organic synthesis, this compound serves as a foundational element for creating novel chiral ligands and organocatalysts. nbinno.com Its inherent chirality and the presence of two distinct nitrogen atoms allow for its derivatization into bifunctional catalysts. For example, enantiopure thiourea (B124793) organocatalysts derived from this compound have been developed and successfully applied in various asymmetric reactions. researchgate.net These catalysts have shown activity in promoting reactions such as the Friedel-Crafts alkylation of indoles and Michael additions, demonstrating the compound's utility in facilitating stereoselective transformations. researchgate.net

The academic contributions are summarized in its dual role: as a chiral template that imparts specific three-dimensional structures to pharmaceutical agents and as a versatile scaffold for the design of catalysts that enable the synthesis of other enantiomerically pure compounds.

Table 1: Catalytic Applications of this compound Derivatives

| Reaction Type | Catalyst System | Outcome | Reference |

| Asymmetric Friedel-Crafts Alkylation | Thiourea derivative of this compound | Catalyzed the addition of indole (B1671886) to trans-β-nitrostyrene | researchgate.net |

| Asymmetric Michael Addition | Thiourea derivative of this compound | Mediocre yields and low enantioselectivities for the addition of ketones and malonates to nitroalkenes | researchgate.net |

| Asymmetric Nitromethane Addition | Thiourea derivative of this compound | Catalyzed the 1,4-addition of nitromethane to trans-chalcone | researchgate.net |

Unaddressed Research Questions and Future Opportunities

Despite its established utility, the full potential of this compound remains to be explored, presenting numerous opportunities for future research.

Catalysis: The application of its derivatives in organocatalysis is still a nascent field. While initial studies have demonstrated feasibility, the catalysts developed have shown only modest success in terms of yield and enantioselectivity. researchgate.net A significant opportunity lies in the rational design of new derivatives to improve their catalytic efficiency. Unaddressed questions include:

Can modifications to the thiourea moiety or the quinuclidine core lead to catalysts with higher enantioselectivity for a broader range of substrates?

Could this compound-based ligands be effective in asymmetric metal-catalyzed reactions, an area that remains largely unexplored?

What other classes of asymmetric reactions, such as aldol (B89426) or Mannich reactions, could be effectively catalyzed by new generations of these organocatalysts?

Medicinal Chemistry: While its role in Palonosetron is well-documented, its potential as a scaffold for other therapeutic areas is vast. Quinuclidine derivatives have been investigated for a range of activities, including antimicrobial and anticholinesterase properties. nih.govnih.gov Future research could focus on:

Synthesizing and screening libraries of novel this compound derivatives against a wider array of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Exploring its use as a fragment in fragment-based drug discovery to identify new lead compounds with improved pharmacological profiles.

Investigating the structure-activity relationships of its derivatives to better understand how the rigid, chiral core influences biological activity and selectivity. evitachem.com

Materials Science: The rigid, bicyclic structure of this compound could potentially be exploited in the development of new chiral materials, such as chiral polymers or stationary phases for chromatography. This represents a completely open avenue for research.

Broader Implications for Chiral Chemistry and Pharmaceutical Innovation

The study and application of this compound hold broader implications for the fields of chiral chemistry and pharmaceutical development, serving as a compelling case study for modern drug design principles.

First, it highlights the increasing importance of three-dimensional, sp³-rich scaffolds in drug discovery. As the pharmaceutical industry moves away from flat, aromatic molecules, complex chiral building blocks like this compound are critical for accessing novel chemical space and achieving higher target specificity. nih.gov Its rigid conformation reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of functional groups, which can lead to enhanced potency and reduced off-target effects.

Second, the successful use of this compound as a precursor for a single-enantiomer drug underscores a fundamental principle of modern pharmacology: chirality is central to a drug's efficacy and safety. nih.govnih.gov The ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity. The synthetic routes developed to produce this chiral amine efficiently are indicative of the broader advancements in asymmetric synthesis that enable the production of single-enantiomer pharmaceuticals on an industrial scale. researchgate.netresearchgate.net

Q & A

Basic: What are the key synthetic steps and structural confirmation methods for (S)-quinuclidin-3-amine?

The synthesis involves reacting quinuclidin-3-amine dihydrochloride with quinuclidin-3-one hydrochloride under basic conditions (NaOH in methanol), followed by heating in toluene under reflux for 16 hours. Post-reaction purification includes extraction with dichloromethane, recrystallization in methanol/isopropanol/water, and conversion to the free base. Structural confirmation employs 1H/13C NMR for chemical shifts, high-resolution MS (ESI) for molecular weight validation, and elemental analysis to verify stoichiometry. AgNO3 testing detects halide impurities (e.g., residual Cl⁻) .

Basic: How is enantiomeric purity of this compound validated?

Chiral chromatography (e.g., HPLC with chiral stationary phases) is critical to distinguish enantiomers. NMR using chiral solvating agents or Mosher’s acid derivatives can also confirm stereochemistry. Cross-reference with optical rotation measurements and compare against literature values for the (S)-enantiomer .

Advanced: How can reflux time and solvent choice impact synthesis yield?

Optimization studies show prolonged reflux (>16 hours) in toluene increases imine formation efficiency but risks side reactions (e.g., oxidation). Solvent polarity affects reaction kinetics: non-polar solvents favor intermediate stabilization, while polar aprotic solvents may accelerate undesired byproducts. Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and time, are recommended to balance yield and purity .

Advanced: How to resolve contradictions in NMR data for this compound derivatives?

Discrepancies in peak splitting or integration may arise from impurities (e.g., residual solvents) or diastereomer formation. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Confirm sample purity via TLC or HPLC before analysis. If inconsistencies persist, replicate synthesis under controlled conditions and compare with literature spectra .

Methodological: What safety protocols are essential for handling this compound hydrochloride?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store away from oxidizers and moisture, following SDS guidelines for hydrochloride salts .

Advanced: How to ensure reproducibility when scaling up synthesis?

Document reaction parameters (e.g., stirring rate, cooling gradients) rigorously. Use calibrated equipment for temperature control. Validate batch consistency via HPLC purity checks and elemental analysis. Pilot studies at 10% target scale identify critical process parameters (CPPs) before full-scale production .

Basic: What are the primary research applications of this compound?

It serves as a chiral building block in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) and scaffolding proteins. Its rigid bicyclic structure enhances binding affinity in neuroactive compounds .

Advanced: How to design biological activity assays for this compound derivatives?

Use radioligand binding assays (e.g., for muscarinic receptors) to measure affinity (Ki). Pair with functional assays (e.g., cAMP accumulation) to assess efficacy. Include positive/negative controls and validate results across multiple cell lines. Dose-response curves and Schild analysis differentiate competitive vs. allosteric effects .

Methodological: How to address conflicting elemental analysis results?

Discrepancies in C/H/N ratios may stem from hydrate formation or incomplete drying. Re-dry samples under vacuum (60°C, 24 hours) and repeat analysis. Cross-check with combustion analysis or X-ray crystallography for absolute confirmation .

Advanced: What chromatographic strategies separate this compound from racemic mixtures?

Chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases achieve baseline resolution. Simulated Moving Bed (SMB) chromatography enhances scalability for industrial research. Monitor enantiomeric excess (ee) via circular dichroism or polarimetry .

Notes

- Methodological Focus : Answers emphasize experimental design, troubleshooting, and validation.

- Advanced vs. Basic : Clear distinction between foundational techniques (e.g., NMR) and complex optimization/analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.